Estrogens and derivatives
Estrogens and their derivatives are a class of steroid hormones essential for the development and maintenance of female secondary sexual characteristics, as well as in regulating various physiological processes. These compounds include estradiol, estrone, estriol, and synthetic analogs such as ethinylestradiol and diethylstilbestrol. They play crucial roles in reproductive health, bone density, mood regulation, and cardiovascular protection.
In pharmaceutical applications, estrogens are widely used for hormonal replacement therapy (HRT) to treat symptoms of menopause, including hot flashes and osteoporosis. Additionally, they are employed in contraceptive pills, where ethinylestradiol is a key component that prevents ovulation when combined with progestins. Estrogen derivatives have also shown promise in the treatment of certain cancers, particularly breast cancer, due to their ability to inhibit tumor growth.
Due to their potent biological activities and therapeutic benefits, careful consideration must be given to dosing and administration to minimize potential side effects such as increased risk of thrombosis or endometrial hyperplasia.

Structure | Chemical Name | CAS | MF |
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Estra-1,3,5(10)-triene-3,17-diol,11-(2-fluoroethyl)-, (11b,17b)- (9CI) | 129000-35-7 | C20H27FO2 |
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4-Hydroxy-17b-estradiol-16,16,17-d5 | 221093-38-5 | C18H24O3 |
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Estra-1,3,5(10)-triene-3,17-diol,1-methyl-, (17b)- | 3597-38-4 | C19H26O2 |
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Estran-17-one,3-hydroxy-, (3a,5b)- | 33036-33-8 | C18H28O2 |
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Estra-1,3,5(10)-triene-3,17-diol,(8a,9b,13a,14b,17a)- | 3736-22-9 | C18H24O2 |
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4-Hydroxyestriol | 60021-32-1 | C18H24O4 |
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Estr-4-en-3-one,17-hydroxy-4-methyl-, (17b)- | 6959-54-2 | C19H28O2 |
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Estrone 16-Oxime | 6038-23-9 | C18H21NO3 |
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Estra-1,3,5(10)-triene-3,17-diol,16-bromo-, (16a,17b)- | 54982-79-5 | C18H23BrO2 |
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15a-Hydroxy-13b-ethyl-4-gonene-3,17-dione | 60919-46-2 | C20H28O3 |
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